Hypoglycin
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Hypoglycin A, a naturally occurring amino acid derivative, primarily targets the metabolic pathways involved in energy production . It specifically inhibits the dehydrogenation of isovaleryl-CoA and α-methylbutyryl-CoA by liver slices . These compounds are crucial for the normal functioning of the body’s energy metabolism.
Mode of Action
This compound A exerts its toxic effects after it is converted to (methylenecyclopropyl)-1-acetic acid . The interaction of this compound A with its targets results in the inhibition of specific enzymes, leading to a disruption in the normal metabolic processes .
Biochemical Pathways
This compound A affects the biochemical pathways involved in energy metabolism. It inhibits the normal functioning of enzymes involved in the metabolism of isovaleryl-CoA and α-methylbutyryl-CoA . This leads to a disruption in the normal energy production processes, causing cells to start using glycogen for energy . Once glycogen is depleted, the body is unable to produce more, leading to severe hypoglycemia .
Result of Action
The molecular and cellular effects of this compound A’s action primarily involve the disruption of normal energy metabolism. The inhibition of specific enzymes leads to a shift in energy production from normal metabolic processes to glycogen utilization . This can result in severe hypoglycemia once glycogen stores are depleted .
Action Environment
It is known that the consumption of unripened fruits and seeds of certain plants, which contain this compound a, can lead to toxic effects
Wissenschaftliche Forschungsanwendungen
CAY10503 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung der Auswirkungen von Hydroxylierungs- und Substitutionsreaktionen auf die Eigenschaften von Terphenyl-Derivaten verwendet.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Zellzyklusarretierung und Differenzierung in Leukämiezellen zu untersuchen.
5. Wirkmechanismus
CAY10503 übt seine Wirkungen aus, indem es die Apoptose induziert und die Zellproliferation hemmt. Die Verbindung arretiert den Zellzyklus in der G0-G1-Phase, indem sie bestimmte molekulare Pfade angreift, die an der Zellzyklusregulation beteiligt sind . Es induziert die Differenzierung von Leukämiezellen in monozitäre und granulozytäre Linien, was durch den Ausdruck von Markern wie CD14, CD11b und CD11c belegt wird . Die genauen molekularen Zielstrukturen und Pfade, die an diesen Prozessen beteiligt sind, werden noch untersucht, aber sie umfassen wahrscheinlich Schlüsselregulatoren des Zellzyklus und der Apoptose .
Biochemische Analyse
Biochemical Properties
Hypoglycin A, a non-protein amino acid, is isolated from the unripe fruit of the ackee tree . It possesses both a cyclopropane ring and a methylene group . The blocking of fatty acid metabolism causes cells to start using glycogen for energy. Once glycogen is depleted, the body is unable to produce more, which leads to severe hypoglycemia .
Cellular Effects
This compound’s impact on cells is primarily through its ability to induce hypoglycemia. The blocking of fatty acid metabolism causes cells to start using glycogen for energy . Once glycogen is depleted, the body is unable to produce more, leading to severe hypoglycemia . This biochemical effect is detected by an excess of medium-chain fatty acids in urine and acidosis .
Molecular Mechanism
This compound A is a protoxin, meaning that the molecule is not toxic in itself but is broken down into toxic products when ingested . The branched-chain alpha-keto acid dehydrogenase complex, that normally converts leucine, isoleucine, or valine into acyl-CoA derivatives, converts this compound A into highly toxic MCPA - CoA .
Temporal Effects in Laboratory Settings
It is known that the effects of hypoglycemia, which this compound induces, can be severe and long-lasting .
Metabolic Pathways
This compound A interferes with the normal metabolic pathways of the body by blocking fatty acid metabolism . This causes cells to start using glycogen for energy. Once glycogen is depleted, the body is unable to produce more, leading to severe hypoglycemia .
Vorbereitungsmethoden
The synthesis of CAY10503 involves multiple steps, starting with the preparation of the core terphenyl structure. The synthetic route typically includes the following steps:
Formation of the Terphenyl Core: This involves the coupling of a biphenyl compound with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Analyse Chemischer Reaktionen
CAY10503 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen an den Phenylringen können zu Chinonen oxidiert werden, indem Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Die Verbindung kann zu Dihydroxyderivaten reduziert werden, indem Reduktionsmittel wie Natriumborhydrid verwendet werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO) sowie Katalysatoren wie Palladium und Platin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
CAY10503 ist unter den Terphenyl-Derivaten aufgrund seiner spezifischen proapoptotischen und antiproliferativen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Terphenyl-3,4’',5-triol: Diese Verbindung teilt eine ähnliche Kernstruktur, jedoch fehlt ihr das spezifische Hydroxylierungsmuster von CAY10503.
4-(4-hydroxyphenyl)phenyl-3,5-benzenediol: Eine weitere ähnliche Verbindung mit geringfügigen Abweichungen im Substitutionsmuster.
Verglichen mit diesen ähnlichen Verbindungen zeigt CAY10503 eine höhere Potenz bei der Induktion der Zellzyklusarretierung und Differenzierung in Leukämiezellen, was es zu einem wertvollen Werkzeug für die Krebsforschung macht .
Biologische Aktivität
Hypoglycin, particularly in its form as this compound A, is a naturally occurring compound found in the fruit of the ackee tree (Blighia sapida) and other members of the Sapindaceae family. This compound has garnered significant attention due to its potent biological activities, particularly its hypoglycemic effects and associated toxicities. This article explores the biological activity of this compound A, detailing its mechanisms, case studies, and relevant research findings.
This compound A is characterized by its unique structure, which includes a methylenecyclopropyl group. This structure is crucial for its biological activity, particularly its ability to inhibit specific metabolic pathways.
- Inhibition of Glycogenolysis : this compound A interferes with glycogen metabolism in the liver, leading to a depletion of glycogen stores. This effect is primarily mediated through the inhibition of enzymes involved in glycogenolysis, resulting in delayed hypoglycemia following its administration .
- Impact on Insulin Sensitivity : Studies indicate that this compound A decreases insulin sensitivity and glucose tolerance. This is evidenced by reduced glucose uptake in tissues and altered hormonal responses, particularly to adrenaline .
Biological Effects
The biological effects of this compound A are profound and can lead to significant health issues:
- Toxicity : In animal studies, this compound A has been shown to cause severe toxicity, with symptoms ranging from drowsiness to coma and even death at high doses. The oral LD50 value for rats is approximately 98 mg/kg .
- Jamaican Vomiting Sickness (JVS) : this compound A is the causative agent of JVS, a condition characterized by severe vomiting and hypoglycemia following the consumption of unripe ackee fruit. Historical data indicate a mortality rate exceeding 30% in affected populations .
- Atypical Myopathy in Horses : In equines, this compound A ingestion leads to atypical myopathy, a severe muscle disorder with high fatality rates. The mechanism involves similar metabolic disruptions as seen in humans .
Case Studies
Several case studies highlight the impact of this compound A on human health:
- Jamaican Vomiting Sickness Outbreaks : Multiple outbreaks have been documented since the 1970s, correlating with the consumption of ackee fruit. In one notable case from 1976, two fatalities were directly linked to this compound A ingestion .
- Equine Myopathy Incidents : Reports from veterinary sources indicate numerous cases of atypical myopathy in horses attributed to this compound A exposure from sycamore maple seeds. The average fatality rate in these cases is reported at around 74% .
Research Findings
Recent studies have expanded our understanding of this compound A's biological activity:
- Metabolite Identification : Research has identified specific metabolites associated with this compound A exposure, such as methylenecyclopropylacetyl-glycine (MCPA-Gly), which are excreted in urine. These metabolites are critical for assessing exposure levels in clinical settings .
- Analytical Techniques : Advanced techniques such as LC-ESI-MS/MS have been developed for detecting this compound A and its metabolites in biological samples, facilitating better diagnosis and management of poisoning cases .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Glycogen Depletion | Inhibition of glycogenolysis leading to delayed hypoglycemia |
Insulin Sensitivity | Decreased sensitivity and tolerance affecting glucose metabolism |
Toxicity Symptoms | Drowsiness, coma, potential death at high doses |
Jamaican Vomiting Sickness | Severe vomiting and hypoglycemia following consumption of ackee fruit |
Equine Myopathy | Muscle disorder with high fatality rates due to ingestion of contaminated seeds |
Eigenschaften
IUPAC Name |
2-amino-3-(2-methylidenecyclopropyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJZCXFXPZGUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871621 | |
Record name | 3-(2-Methylidenecyclopropyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
Record name | Hypoglycine A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Hypoglycin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Unripe ackee contains hypoglycin A, a water-soluble liver toxin that induces hypoglycemia by inhibiting gluconeogenesis secondary to its limiting of cofactors (CoA and carnitine) essential for oxidation of long-chain fatty acids.[, ...SUGGESTED THAT TOXICITY IS DUE TO FORMATION OF METHYLENECYCLOPROPANE ACETIC ACID, WHICH INHIBITS THE OXIDN OF FATTY ACIDS, AND THAT THEIR ACCUMULATION DECR RESPIRATION AND UNCOUPLES PHOSPHORYLATION. /JAMACAN VOMITING SICKNESS/, ..hypoglycin A, isolated from the fruit, may interfere with oxidation of fatty acids, so that glycogen stores have to be metabolized for energy, with depletion of carbohydrates, resulting in hypoglycemia. /Jamacian vomiting sickness/, ... Short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH) and isovaleryl-CoA (IVDH) dehydrogenases were severely and irreversibly inactivated by /(methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin/ , while 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) was only slowly and mildly inactivated. Long-chain acyl-CoA dehydrogenase (LCADH) was not significantly inactivated, even after prolonged incubation with MCPA-CoA. Inactivation of SCADH, MCADH and IVDH was effectively prevented by the addition of substrate. This mode of inactivation by MCPA-CoA explains the urinary metabolite profile in hypoglycin treated-rats, which includes large amounts of metabolites from fatty acids and leucine, and relatively small amounts of those from valine and isoleucine., For more Mechanism of Action (Complete) data for HYPOGLYCIN (6 total), please visit the HSDB record page. | |
Details | PMID:2331485, Ikeda Y et al; Biochim Biophys Acta 1038(2): 216-221 (1990) | |
Record name | HYPOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow plates from methanol + water | |
CAS No. |
156-56-9 | |
Record name | Hypoglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HYPOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Hypoglycin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280-284 °C, 280 - 284 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |
Record name | HYPOGLYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |
Record name | L-Hypoglycin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hypoglycin A itself is not toxic, but it is metabolized in the body to methylenecyclopropylacetyl-coenzyme A (MCPA-CoA). [, , , , ] MCPA-CoA acts as a potent inhibitor of acyl-CoA dehydrogenases, enzymes essential for fatty acid oxidation and amino acid metabolism. [, , , , , , , , , , , ] This inhibition disrupts energy production, particularly gluconeogenesis, leading to hypoglycemia. [, , , , , , , , , ] The accumulation of toxic metabolites further contributes to cellular damage and organ dysfunction, particularly in the liver. [, , , , , ]
ANone: Inhibition of these enzymes disrupts multiple metabolic pathways:
- Fatty acid oxidation: Prevents the breakdown of fatty acids for energy, leading to energy depletion, particularly in muscle tissue. [, , , , ]
- Gluconeogenesis: Impairs the liver's ability to produce glucose, exacerbating hypoglycemia. [, , , ]
- Amino acid metabolism: Disrupts the breakdown of certain amino acids (leucine, isoleucine, valine, lysine), leading to the accumulation of toxic metabolites like acylcarnitines and organic acids. [, , , , ]
A: this compound A has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. [, ]
A: Yes, NMR (nuclear magnetic resonance) and infrared spectroscopic data have been used to characterize this compound A and confirm its structure. [, ]
ANone: Limited information is available on material compatibility and stability of this compound A under various conditions from the provided research papers. Further investigation is needed.
ANone: this compound A is not known to possess catalytic properties and does not have applications as a catalyst. Its significance lies in its toxicological properties and impact on metabolism.
A: Yes, computational studies have been conducted to analyze the structure and properties of this compound A. [] For instance, studies using density functional theory (DFT) have explored the stability of different isomers in various environments (gas phase, water). []
A: The methylenecyclopropyl ring in this compound A is crucial for its toxicity. [, , , , ] This structure allows its metabolite, MCPA-CoA, to bind to and inhibit acyl-CoA dehydrogenases. [, , , , , , , , , , , ] Modifications to this ring structure can significantly alter its toxicity. For example, compounds with similar structures but lacking the ring do not exhibit the same inhibitory effects. []
ANone: The provided research articles do not provide detailed information on the stability of this compound A under various conditions or formulation strategies to improve its properties.
A: this compound A is readily absorbed from the gastrointestinal tract. [, ] It undergoes transamination to form methylenecyclopropylpyruvic acid (ketothis compound), which is further metabolized to the toxic MCPA-CoA. [, , , , , , ]
A: While this compound A toxicity has been primarily studied in humans and rodents, research suggests that ruminants like sheep may have a higher tolerance. [] This difference could be due to variations in their digestive processes or metabolic pathways. []
A: Rats and mice are commonly used animal models to investigate this compound A toxicity. [, , , , , ] Studies have demonstrated that this compound A administration in these animals leads to characteristic biochemical changes and pathological features resembling Jamaican Vomiting Sickness. [, , , , , , , , ]
ANone: The research provided does not offer detailed insights into specific resistance mechanisms or cross-resistance patterns associated with this compound A. Further investigation is needed in this area.
ANone: Symptoms of this compound A poisoning, often referred to as Jamaican Vomiting Sickness, include:
A: Survivors of severe this compound A poisoning may experience long-term complications, including neurological damage and liver dysfunction. []
ANone: The provided research articles primarily focus on the toxicological aspects of this compound A and its mechanism of action. Information related to aspects such as drug delivery, biomarkers, environmental impact, analytical method validation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and cross-disciplinary applications is limited or not covered in the provided research articles.
A: this compound A was first isolated from the ackee fruit (Blighia sapida) in the mid-20th century. [, ] Its role in Jamaican Vomiting Sickness was established through research linking the consumption of unripe ackee fruit to the disease and identifying this compound A as the causative agent. [, , , ]
A: * Isolation and identification of this compound A and B: [, , ] These discoveries were crucial in understanding the cause of Jamaican Vomiting Sickness.* Elucidation of the mechanism of action: [, , , , , , ] Identifying MCPA-CoA as the toxic metabolite and its inhibitory effects on acyl-CoA dehydrogenases was a significant breakthrough. * Association with atypical myopathy in animals: [, , , , , , , , ] This finding expanded the scope of this compound A toxicity beyond Jamaican Vomiting Sickness and highlighted its potential impact on animal health.
ANone: While the research predominantly focuses on biochemistry, toxicology, and veterinary medicine, opportunities for cross-disciplinary collaborations exist. For example:
- Analytical chemistry: Developing sensitive and specific methods for detecting this compound A and its metabolites in biological and environmental samples. [, ]
- Plant science: Investigating the factors influencing this compound A production in different plant species and stages of fruit maturity. [, , ]
- Public health: Raising awareness about the risks of consuming unripe ackee fruit and developing strategies to prevent Jamaican Vomiting Sickness. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.